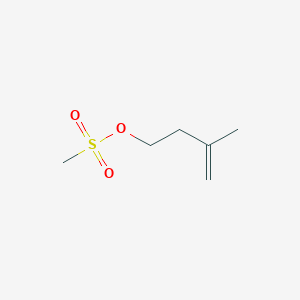

3-Methylbut-3-en-1-yl methanesulfonate

CAS No.:

Cat. No.: VC13492137

Molecular Formula: C6H12O3S

Molecular Weight: 164.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O3S |

|---|---|

| Molecular Weight | 164.22 g/mol |

| IUPAC Name | 3-methylbut-3-enyl methanesulfonate |

| Standard InChI | InChI=1S/C6H12O3S/c1-6(2)4-5-9-10(3,7)8/h1,4-5H2,2-3H3 |

| Standard InChI Key | ULTVGTZALNCPBA-UHFFFAOYSA-N |

| SMILES | CC(=C)CCOS(=O)(=O)C |

| Canonical SMILES | CC(=C)CCOS(=O)(=O)C |

Introduction

3-Methylbut-3-en-1-yl methanesulfonate is an organic compound classified as an alkyl methanesulfonate. Its structure consists of a 3-methylbut-3-en-1-yl group (a branched alkene with a terminal hydroxymethyl group) esterified with methanesulfonic acid. This compound is of interest in organic synthesis, particularly as an alkylating agent or intermediate in chemical reactions.

Synthesis of 3-Methylbut-3-en-1-yl Methanesulfonate

The synthesis typically involves the reaction of 3-methylbut-3-en-1-ol with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the methanesulfonate group.

Reaction Scheme

Alkylating Agent

As an alkylating agent, this compound can transfer the 3-methylbut-3-en-1-yl group to nucleophiles such as amines, thiols, or alcohols. This property makes it valuable in:

-

Pharmaceutical synthesis.

-

Polymer modification.

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate for constructing more complex molecules, particularly those requiring allylic functionality.

Safety and Handling

Alkyl methanesulfonates are generally reactive and may pose risks due to their potential to act as alkylating agents. Key safety considerations include:

-

Toxicity: Potential irritant to skin and eyes; may be harmful if inhaled or ingested.

-

Storage: Should be stored in a cool, dry place away from moisture and incompatible substances like strong bases or oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume